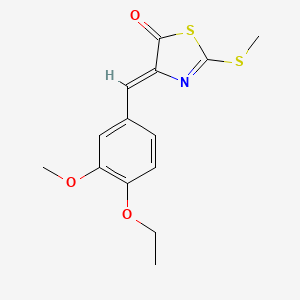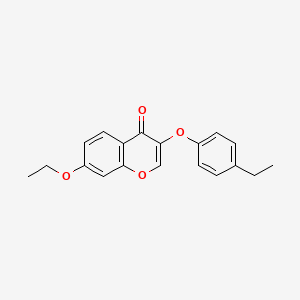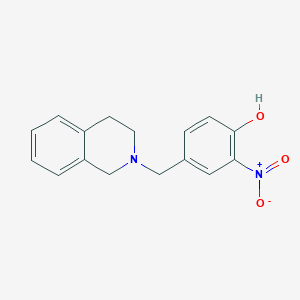
2-cyclohexyl-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2-methylphenyl)acetamide (CMA) is a chemical compound that belongs to the class of amides. It is an important compound in the field of medicinal chemistry and has shown potential as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is involved in the regulation of calcium signaling, which is important for the function of many cells in the body. By modulating the sigma-1 receptor, this compound may be able to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-N-(2-methylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, this compound is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for the study of 2-cyclohexyl-N-(2-methylphenyl)acetamide. One area of research could be to further investigate the mechanism of action of this compound and its interaction with the sigma-1 receptor. Another area of research could be to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, the development of more soluble forms of this compound could make it a more attractive candidate for use in pharmaceuticals.
Métodos De Síntesis
2-cyclohexyl-N-(2-methylphenyl)acetamide can be synthesized by the reaction of cyclohexylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2-methylphenyl)acetamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in pain perception and inflammation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-5-6-10-14(12)16-15(17)11-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIUYCGBWUKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979899 |
Source


|
| Record name | 2-Cyclohexyl-N-(2-methylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6367-79-9 |
Source


|
| Record name | 2-Cyclohexyl-N-(2-methylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)


![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)

![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)